![molecular formula C20H34O3 B012203 Aplykurodin A CAS No. 101691-10-5](/img/structure/B12203.png)
Aplykurodin A
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Overview
Description
Aplykurodin A is a natural product that has been isolated from the marine sponge Aplysina sp. It is a type of macrolide that has shown promising results in scientific research. The compound has been found to have several biochemical and physiological effects, making it a potential candidate for various applications in the field of biomedicine.
Scientific Research Applications
1. Anticancer Properties in Hepatocellular Carcinoma
Aplykurodin A, isolated from Aplysia kurodai, exhibits significant potential as a therapeutic agent for human hepatocellular carcinoma. It antagonizes Wnt/β-catenin signaling, a key pathway involved in the development of this cancer. By accelerating intracellular β-catenin degradation, aplykurodin A reduces oncogenic β-catenin levels and decreases the expression of β-catenin-dependent genes. This leads to inhibited cell proliferation and the induction of apoptosis and autophagy in hepatoma cells (Lee, Zhou, Na, & Oh, 2020).
2. Synthesis Studies for Aplykurodins
Significant research has been conducted to synthesize aplykurodins, which are ichthyotoxic marine lactones. These studies aim to understand the compound's structure and its biological activity. The process involves complex chemical reactions, illustrating the intricate nature of aplykurodin A and its analogues (Izzo, Meduri, Avallone, De Riccardis, & Sodano, 2000).
3. Application in Drug Delivery Systems
Research in drug delivery systems has explored the use of nanostructures and nanoparticles for enhancing the delivery of various compounds, including those similar in nature to aplykurodin A. These studies highlight the potential of utilizing unique carrier systems for efficient and targeted drug delivery, which could be applicable to aplykurodin A and related compounds (Freag, Elnaggar, Abdelmonsif, & Abdallah, 2016).
4. Total Synthesis of Aplykurodinone-1
The total synthesis of aplykurodinone-1, a related compound, has been accomplished, which is crucial for understanding the structural and functional aspects of aplykurodin A. This synthesis involves complex chemical procedures, demonstrating the compound's intricate nature and potential for various applications (Zhang & Danishefsky, 2010).
properties
CAS RN |
101691-10-5 |
---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylheptan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one |
InChI |
InChI=1S/C20H34O3/c1-12(2)6-5-7-13(3)15-11-17-19-14(10-18(22)23-17)16(21)8-9-20(15,19)4/h12-17,19,21H,5-11H2,1-4H3/t13-,14+,15-,16+,17+,19+,20-/m1/s1 |
InChI Key |
ZMZGVKFGMPZNMA-VZNPGGIZSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CC[C@@H]([C@@H]3CC(=O)O2)O)C |
SMILES |
CC(C)CCCC(C)C1CC2C3C1(CCC(C3CC(=O)O2)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CC2C3C1(CCC(C3CC(=O)O2)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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